REACTION_CXSMILES
|
C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([OH:41])[C:26]([O:34][C:35]4C=C[CH:38]=[CH:37][CH:36]=4)=[CH:27][C:28]=3[NH2:33])[C:23](=[O:42])[C:22]=2[C:21]([OH:43])=[C:20]([O:44][C:45]2C=C[CH:48]=[CH:47][CH:46]=2)[CH:19]=1>>[NH2:33][C:28]1[C:29]2[C:30](=[O:32])[C:31]3[C:22](=[C:21]([OH:43])[C:20]([O:44][CH2:45][CH2:46][CH2:47][CH3:48])=[CH:19][C:18]=3[NH2:17])[C:23](=[O:42])[C:24]=2[C:25]([OH:41])=[C:26]([O:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)N)OC1=CC=CC=C1)O)=O)O)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)N)OCCCC)O)=O)O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |